1,2-Dihydrotanshinquinone

Catalog No.
S607194
CAS No.
77769-21-2
M.F
C18H14O3
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydrotanshinquinone

CAS Number

77769-21-2

Product Name

1,2-Dihydrotanshinquinone

IUPAC Name

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3

InChI Key

OYOSADAKNZWZGA-UHFFFAOYSA-N

SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C

Synonyms

1,2-dihydrotanshinquinone, 1,2-DT-quinone, dan-shen root extract, Danshen extract, danshen root extract, methylenetanshinquinone, tanshinquinone, methylene-

Canonical SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C

-DTQ and its potential biological activities:

Several studies have investigated the potential biological activities of 1,2-DTQ, including:

  • Anti-inflammatory effects: 1,2-DTQ has been shown to exhibit anti-inflammatory properties in various cell and animal models [, ]. These studies suggest that 1,2-DTQ may play a role in modulating inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
  • Cardioprotective effects: Some studies have reported cardioprotective effects of 1,2-DTQ, including reducing oxidative stress and improving heart function in animal models [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Neuroprotective effects: Emerging research suggests that 1,2-DTQ may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, more research is necessary to determine the effectiveness and safety of 1,2-DTQ in these conditions.

1,2-Dihydrotanshinquinone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its molecular formula C18H14O3C_{18}H_{14}O_{3} and a molecular weight of 278.3 g/mol. It exhibits a unique structure that includes a quinone moiety, which is crucial for its biological activities. The compound is noted for its potential therapeutic effects, particularly in the treatment of various diseases due to its antioxidant and anti-inflammatory properties .

  • Studies suggest that 1,2-DTQ may help regulate muscle function in DM1 by affecting the interaction between RNA and a protein called muscleblind-like protein 1 (MBNL1) [, ].
  • MBNL1 plays a role in muscle development and function, and abnormal RNA-MBNL1 interactions are implicated in DM1 [].
  • More research is needed to fully understand the mechanism of action of 1,2-DTQ in DM1.
  • Information on the safety profile of isolated 1,2-DTQ is limited.
  • The safety of Danshen root, which contains 1,2-DTQ along with other compounds, has been studied [].
  • Danshen root is generally considered safe when used appropriately [].
, including:

  • Redox Reactions: The compound can undergo oxidation and reduction processes, which are essential for its biological activity. For instance, it can be reduced to form 1,2-dihydrotanshinone under certain conditions.
  • Nucleophilic Addition: The electrophilic nature of the quinone allows it to react with nucleophiles, leading to the formation of adducts.
  • Condensation Reactions: It may also participate in condensation reactions where it combines with other molecules to form larger structures.

These reactions are critical in understanding the compound's reactivity and potential applications in medicinal chemistry

1,2-Dihydrotanshinquinone exhibits significant biological activities, including:

  • Antimicrobial Activity: It has been shown to be effective against various pathogens, including Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively .
  • Antioxidant Properties: The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that 1,2-dihydrotanshinquinone may induce apoptosis in cancer cells and inhibit tumor growth.

These properties highlight its potential as a therapeutic agent in various medical applications .

The synthesis of 1,2-dihydrotanshinquinone can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from Salvia miltiorrhiza through solvent extraction techniques followed by purification methods such as chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step reactions starting from simpler organic compounds. Common methods include:
    • Oxidation of Dihydrotanshinone: This involves oxidizing dihydrotanshinone using oxidizing agents like potassium permanganate or chromium trioxide.
    • Cyclization Reactions: These reactions can also be employed to construct the quinone structure from suitable precursors.

These synthetic routes are significant for producing the compound in sufficient quantities for research and therapeutic use .

Studies on the interactions of 1,2-dihydrotanshinquinone with biological systems have revealed important insights:

  • Protein Binding Studies: Research indicates that this compound can bind to various proteins involved in metabolic pathways, influencing their activity.
  • Synergistic Effects: When combined with other compounds or drugs, it may enhance therapeutic effects or reduce side effects through synergistic interactions.
  • Mechanisms of Action: Investigations into its mechanisms reveal that it may modulate signaling pathways related to inflammation and apoptosis.

These studies are crucial for understanding how 1,2-dihydrotanshinquinone can be effectively used in therapeutic contexts .

Several compounds share structural or functional similarities with 1,2-dihydrotanshinquinone. Here are some notable examples:

Compound NameStructure TypeBiological Activity
DihydrotanshinoneDiterpenoidAntioxidant, anticancer
Tanshinone IDiterpenoidAntimicrobial, anti-inflammatory
Tanshinone II ADiterpenoidAnticancer, cardioprotective
Tanshinone II BDiterpenoidAntioxidant

Uniqueness of 1,2-Dihydrotanshinquinone

1,2-Dihydrotanshinquinone stands out due to its specific quinonic structure that enhances its redox properties compared to other similar compounds. This unique feature contributes significantly to its potent biological activities and therapeutic potential. Furthermore, its dual action against both microbial infections and oxidative stress distinguishes it from other compounds within the same class .

Molecular Architecture and Formula (C18H14O3)

1,2-Dihydrotanshinquinone is an abietane diterpenoid with the molecular formula C18H14O3 [5] [6]. The compound's systematic chemical name is 1,6-dimethyl-8,9-dihydronaphtho[1,2-g] [1]benzofuran-10,11-dione, which accurately describes its complex polycyclic structure [10] [14]. Alternative nomenclature includes 1,6-dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione, reflecting the phenanthro-furan core structure [5] [7].

The molecular architecture consists of a four-ring system incorporating three six-membered rings forming a phenanthrenedione system and a five-membered dihydrofuran ring [31]. The Chemical Abstracts Service registry number for this compound is 77769-21-2 [5] [6] [10]. The compound's SMILES notation is CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C, which provides a linear representation of its complex ring structure [6] [18].

PropertyValue
Molecular FormulaC18H14O3 [5]
CAS Number77769-21-2 [5]
Molecular Weight278.3 g/mol [5]
Systematic Name1,6-dimethyl-8,9-dihydronaphtho[1,2-g] [1]benzofuran-10,11-dione [10]
Alternative Name1,6-dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione [5]

Physical Properties

Molecular Weight and Density Parameters

The molecular weight of 1,2-Dihydrotanshinquinone is precisely 278.3 g/mol, with an exact mass of 278.094 atomic mass units [5] [18]. The compound exhibits a density of 1.3±0.1 g/cm³ [18]. The molecular structure contains 21 heavy atoms contributing to its substantial molecular mass [18]. The compound displays no hydrogen bond donor sites but possesses three hydrogen bond acceptor sites, reflecting the presence of three oxygen atoms in the quinone and furan moieties [18].

Melting and Boiling Point Characteristics

1,2-Dihydrotanshinquinone demonstrates a boiling point of 495.6±44.0 degrees Celsius at 760 mmHg pressure [18]. The compound exhibits a flash point of 244.6±21.1 degrees Celsius, indicating significant thermal stability [18]. The vapour pressure at 25 degrees Celsius is extremely low at 0.0±1.3 mmHg, suggesting minimal volatility under standard conditions [18]. These thermal properties are consistent with the compound's polycyclic aromatic structure and quinone functionality.

Solubility Profile in Various Solvents

1,2-Dihydrotanshinquinone demonstrates excellent solubility in organic solvents while showing minimal aqueous solubility [7] [14] [18]. The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [7] [14]. The lipophilic nature of the compound is reflected in its LogP value of 4.55, indicating strong preference for organic phases over aqueous environments [18].

SolventSolubility
ChloroformSoluble [7]
DichloromethaneSoluble [7]
Ethyl AcetateSoluble [7]
Dimethyl SulfoxideSoluble [7]
AcetoneSoluble [7]
WaterVery low solubility [18]

The compound's physical description varies between sources, with most reporting it as a white powder [14], while others describe it as a red powder [7]. This variation may reflect different purification methods or crystal forms of the compound.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,2-Dihydrotanshinquinone through both proton and carbon-13 spectra [26]. The compound's complex polycyclic structure generates characteristic chemical shifts reflecting the aromatic phenanthrene system, the dihydrofuran ring, and the quinone functionality [26]. The two methyl groups at positions 1 and 6 produce distinct signals in the aliphatic region of both proton and carbon-13 spectra [6].

High Performance Liquid Chromatography analysis utilizes detection at 280 nanometers wavelength, indicating significant ultraviolet absorption at this frequency [14]. The nuclear magnetic resonance data supports the structural assignment of the phenanthro[1,2-b]furan-10,11-dione framework with specific substitution patterns [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1,2-Dihydrotanshinquinone reveals a molecular ion peak at mass-to-charge ratio 278.094, corresponding to the exact molecular mass [18]. The compound's fragmentation patterns in mass spectrometry reflect the stability of the aromatic ring systems and the tendency for quinone compounds to undergo specific cleavage reactions [33]. The presence of the dihydrofuran ring system influences fragmentation pathways, with potential loss of carbon monoxide from the quinone moiety being a characteristic fragmentation route [33].

Ultraviolet-Visible Absorption Spectra

1,2-Dihydrotanshinquinone exhibits characteristic ultraviolet-visible absorption properties typical of quinone compounds [20] [24]. The compound's chromophore system, consisting of the conjugated quinone moiety integrated with the aromatic phenanthrene framework, produces distinct absorption bands in the ultraviolet and visible regions [20]. The detection wavelength of 280 nanometers used in High Performance Liquid Chromatography analysis indicates significant absorption in this region [14].

Quinone compounds typically display absorption maxima around 300 nanometers due to pi-to-pi-star transitions, while the extended conjugation in 1,2-Dihydrotanshinquinone may shift these absorptions [24]. The compound's aromatic system contributes additional absorption features characteristic of substituted phenanthrene derivatives [20].

Structural Comparison with Related Tanshinones

Dihydrofuran Ring System Significance

The dihydrofuran ring system in 1,2-Dihydrotanshinquinone represents a critical structural feature distinguishing it from other tanshinone derivatives [28] [29]. This five-membered ring contains a saturated carbon-carbon bond at the 8,9-position, contrasting with the fully aromatic furan ring found in Tanshinone I [37]. The dihydrofuran system contributes to the compound's three-dimensional molecular geometry and influences its chemical reactivity [34].

The significance of the dihydrofuran ring extends to the compound's biosynthetic origin and its role in determining biological activity [32]. The ring system's planarity is imposed early in tanshinone biosynthesis and is maintained throughout subsequent enzymatic transformations [32]. This structural feature also affects the compound's solubility properties and spectroscopic characteristics compared to fully aromatic analogs [34].

CompoundRing SystemMolecular FormulaDistinguishing Features
1,2-DihydrotanshinquinoneDihydrofuranC18H14O3 [5]Saturated 8,9-position
Tanshinone IFuranC18H12O3 [37]Fully aromatic furan
CryptotanshinoneDihydrofuranC19H20O3 [41]Additional methyl substitution

Position of Functional Groups and Stereochemistry

The functional group positioning in 1,2-Dihydrotanshinquinone follows the characteristic tanshinone pattern with specific methyl substitution at positions 1 and 6 [5] [6]. The quinone functionality occupies the 10,11-positions of the phenanthrene system, creating an ortho-quinone arrangement [28]. This positioning is crucial for the compound's chemical reactivity and distinguishes it from para-quinone analogs [28].

The stereochemistry of 1,2-Dihydrotanshinquinone involves the configuration at the dihydrofuran ring junction and the overall molecular conformation [32]. The compound belongs to the normal stereochemistry series of tanshinones, as established through biosynthetic studies [32] [36]. The molecular planarity imposed by the quinone system and the phenanthrene framework creates a rigid three-dimensional structure [31].

Quinone Moiety Reactivity Properties

The ortho-quinone moiety in 1,2-Dihydrotanshinquinone exhibits characteristic reactivity patterns typical of quinone compounds [33]. The quinone system can undergo nucleophilic addition reactions, reduction to the corresponding hydroquinone, and participate in electron transfer processes [33]. The reactivity is influenced by the extended aromatic system and the presence of the dihydrofuran ring [33].

The quinone functionality contributes to the compound's ability to generate reactive oxygen species and participate in redox cycling [33]. The molecular structure allows for potential Michael addition reactions at the quinone carbons, and the compound can form covalent adducts with nucleophilic biomolecules [33]. The reactivity profile distinguishes 1,2-Dihydrotanshinquinone from non-quinone tanshinone derivatives and contributes to its distinct chemical behavior [28].

Structural FeatureReactivity Implication
Ortho-quinone systemElectron acceptor, redox active [33]
Dihydrofuran ringModulates electronic effects [34]
Phenanthrene frameworkProvides structural rigidity [31]
Methyl substitutionInfluences steric interactions [5]

XLogP3

3.1

Wikipedia

1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione

Dates

Last modified: 08-15-2023

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